Azo Rubine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

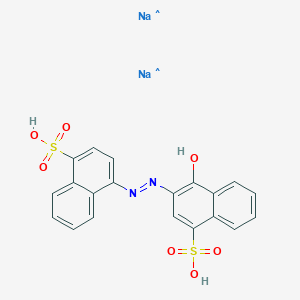

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H14N2Na2O7S2 |

|---|---|

Molecular Weight |

504.4 g/mol |

InChI |

InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);; |

InChI Key |

KNRXRFVNUKFLRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification of Azo Rubine for lab use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Azo Rubine

Introduction

This compound, also known as Carmoisine, Acid Red 14, or C.I. Food Red 3, is a synthetic azo dye belonging to the family of naphthalenesulfonic acids.[1][2] Its chemical structure features two naphthalene (B1677914) subunits connected by an azo group (–N=N–), which is responsible for its characteristic vibrant red color.[2] As a disodium (B8443419) salt, this compound exhibits excellent solubility in water, making it a versatile colorant.[2][3]

This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of this compound. The procedures outlined are intended for researchers, scientists, and professionals in chemistry and drug development who require a high-purity compound for experimental use.

Synthesis of this compound

The synthesis of this compound is a classic example of diazo coupling, a two-step process. First, an aromatic amine is converted into a diazonium salt. Second, this highly reactive salt is coupled with an activated aromatic compound. For this compound, the synthesis involves the diazotization of 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) followed by its coupling with 4-hydroxy-1-naphthalenesulfonic acid (Neville-Winther acid) under alkaline conditions.

Chemical Reaction

The overall reaction is as follows:

-

Step 1: Diazotization of Naphthionic Acid C₁₀H₆(NH₂)(SO₃H) + NaNO₂ + 2HCl → [C₁₀H₆(N₂⁺)(SO₃H)]Cl⁻ + NaCl + 2H₂O

-

Step 2: Azo Coupling [C₁₀H₆(N₂⁺)(SO₃H)]Cl⁻ + C₁₀H₆(OH)(SO₃H) + 3NaOH → C₂₀H₁₂N₂Na₂(O₇S₂) + NaCl + 3H₂O

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Naphthionic Acid | C₁₀H₉NO₃S | 223.24 | 84-86-6 | Starting amine.[4] |

| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing agent. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For diazotization. |

| Neville-Winther Acid | C₁₀H₈O₄S | 224.23 | 84-87-7 | Coupling component. |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1310-73-2 | To dissolve coupling agent and maintain alkaline pH. |

| Sodium Chloride | NaCl | 58.44 | 7647-14-5 | For "salting out" the product. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |

| Ice | - | - | - | For temperature control. |

Experimental Workflow: Synthesis

Detailed Experimental Protocol: Synthesis

Part A: Diazotization of Naphthionic Acid

-

In a 250 mL beaker, dissolve 5.6 g (0.025 mol) of naphthionic acid and 1.5 g of sodium carbonate in 50 mL of deionized water. Warm gently if necessary to achieve a clear solution.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.

-

Add the cold sodium nitrite solution to the naphthionic acid solution.

-

Slowly add 5 mL of concentrated hydrochloric acid dropwise, ensuring the temperature does not rise above 5 °C. Use a calibrated pH meter or indicator paper to check for the presence of excess nitrous acid.

-

Continue stirring the mixture in the ice bath for 30 minutes. The resulting solution contains the freshly prepared diazonium salt.

Part B: Azo Coupling Reaction

-

In a 500 mL beaker, dissolve 5.6 g (0.025 mol) of Neville-Winther acid in 50 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the Neville-Winther acid solution.

-

Maintain the temperature below 5 °C and ensure the pH of the mixture remains alkaline (pH 8-9). Add more 10% NaOH solution as needed.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A deep red precipitate of this compound will form.

Part C: Isolation of Crude Product

-

"Salt out" the dye by adding approximately 10-15 g of sodium chloride to the reaction mixture and stirring for 30 minutes to precipitate the product completely.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.

-

Press the solid as dry as possible on the funnel. The resulting solid is the crude this compound.

Purification of this compound

The crude product contains impurities, including unreacted starting materials and inorganic salts. Recrystallization is a common and effective method for purifying azo dyes.[5] Given this compound's water solubility, recrystallization from a water/ethanol (B145695) mixture is a suitable approach.

Experimental Workflow: Purification and Analysis

Detailed Experimental Protocol: Purification

-

Transfer the crude this compound to a beaker and add a minimal amount of hot deionized water to dissolve it completely.

-

Perform a hot gravity filtration to remove any insoluble impurities.

-

Heat the filtrate and add hot ethanol until the solution becomes slightly turbid, indicating the saturation point.

-

Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture.

-

Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[6]

| Parameter | Method | Expected Result | Reference |

| Purity | HPLC-PDA | ≥ 95% (by area) | [3] |

| Appearance | Visual Inspection | Dark red to brown crystalline powder | [3][7] |

| λmax (in Water) | UV-Vis Spectroscopy | 514 - 518 nm | [7] |

| Solubility | - | Soluble in water, slightly soluble in ethanol | [2] |

| Structure | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound | [6] |

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with a Photodiode Array (PDA) detector is the preferred method for assessing purity.[8][9] A suitable method would involve a C18 reverse-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol.

-

UV-Visible Spectroscopy: A solution of the purified dye in deionized water should be analyzed to determine its maximum absorbance wavelength (λmax), which is a characteristic property of the chromophore.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound. The sample is typically dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[6]

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled with extreme care.

-

Aromatic amines and azo compounds should be treated as potentially toxic and carcinogenic. Avoid inhalation and skin contact.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

References

- 1. 4-Hydroxy-3-((4-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid | C20H14N2O7S2 | CID 19119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AZORUBINE - Ataman Kimya [atamanchemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Naphthionic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 3567-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Azorubine (E122)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azorubine, also known as Carmoisine or E122, is a synthetic azo dye belonging to the class of naphthalene (B1677914) sulfonates.[1][2] It is widely utilized as a food colorant in a variety of products, including confectionery, beverages, and jams, imparting a characteristic red to maroon hue.[3][4] Chemically, it is the disodium (B8443419) salt of 4-hydroxy-3-[(E)-(4-sulfonato-1-naphthyl)diazenyl]naphthalene-1-sulfonate.[5] While its primary application is in the food industry, its chemical properties and potential biological interactions are of interest to researchers in various scientific disciplines, including drug development. This guide provides a comprehensive overview of the core physical and chemical properties of Azorubine, detailed experimental protocols for its analysis, and an exploration of its known biological activities.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of Azorubine are summarized in the tables below, providing a consolidated reference for researchers.

Identification and Chemical Structure

| Property | Value |

| IUPAC Name | disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate[5] |

| Synonyms | Carmoisine, Food Red 3, Azorubin S, Brillantcarmoisin O, Acid Red 14, C.I. 14720[2][6] |

| E Number | E122[2] |

| CAS Number | 3567-69-9[2][5] |

| Chemical Formula | C₂₀H₁₂N₂Na₂O₇S₂[7] |

| Molecular Weight | 502.44 g/mol [7] |

Physical Properties

| Property | Value |

| Appearance | Red to maroon powder or granules[3][7] |

| Melting Point | >300 °C[8] |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in water (120 g/L), sparingly soluble in ethanol, and insoluble in vegetable oil.[9] |

| LogP (Octanol-Water Partition Coefficient) | -0.001[1] |

Spectroscopic Properties

| Property | Value |

| λmax (in water) | 516 nm, with a smaller peak around 383 nm[1][10] |

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and quantification of Azorubine.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography is a standard method for the identification and quantification of Azorubine in various matrices.

Principle: The method involves the separation of Azorubine from other components in a sample using a reversed-phase HPLC column. Detection is typically performed using a diode-array detector (DAD) at the maximum absorption wavelength of Azorubine.

Experimental Workflow:

Figure 1: Experimental workflow for HPLC analysis of Azorubine.

Detailed Protocol (adapted from the Food Standard Agency method): [8][9][11]

-

Sample Preparation:

-

For liquid samples (e.g., beverages), degas if necessary by sonication or vigorous stirring.

-

Accurately weigh or measure a representative portion of the sample.

-

Dilute the sample with deionized water to bring the expected Azorubine concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.02 M Ammonium acetate buffer.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient program to ensure separation of Azorubine from other components.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: Diode-Array Detector (DAD) monitoring at 516 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of Azorubine of known concentrations.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample and determine the peak area for Azorubine.

-

Calculate the concentration of Azorubine in the sample using the calibration curve.

-

Determination of Water Solubility (OECD Guideline 105)

The shake-flask method is a standard procedure for determining the water solubility of a substance.[1][12][13][14]

Principle: A surplus of the solid substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Experimental Workflow:

Figure 2: Workflow for determining the water solubility of Azorubine.

Detailed Protocol:

-

Equilibration:

-

Add an excess amount of Azorubine to a known volume of deionized water in a flask.

-

Seal the flask and shake it in a constant temperature water bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required.[13]

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand to let the undissolved solid settle.

-

Centrifuge the mixture to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated aqueous solution). It may be necessary to filter the supernatant to ensure no solid particles are present.

-

-

Analysis:

-

Determine the concentration of Azorubine in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry at 516 nm or HPLC as described in section 3.1.

-

The determined concentration represents the water solubility of Azorubine at the specified temperature.

-

Determination of Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107/117)

The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its behavior in biological systems.[15][16][17][18][19]

Principle: The shake-flask method involves partitioning the substance between n-octanol and water and measuring its concentration in each phase at equilibrium. The HPLC method estimates LogP based on the retention time of the substance on a reversed-phase column.

Experimental Workflow (Shake-Flask Method):

Figure 3: Workflow for determining the LogP of Azorubine.

Detailed Protocol (Shake-Flask Method):

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of Azorubine in either n-octanol or water.

-

-

Partitioning:

-

In a separatory funnel, combine known volumes of the pre-saturated n-octanol and water.

-

Add a small, accurately measured amount of the Azorubine stock solution.

-

Shake the funnel vigorously for a set period to allow for partitioning and reaching equilibrium.

-

-

Phase Separation:

-

Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.

-

-

Analysis:

-

Carefully sample both the n-octanol and water phases.

-

Determine the concentration of Azorubine in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a common technique to evaluate the thermal stability of a substance.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs indicates the onset of decomposition.

Experimental Workflow:

Figure 4: Workflow for assessing the thermal stability of Azorubine.

General Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of Azorubine (typically 5-10 mg) into a TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Set the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

Program the instrument with a specific heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

-

Analysis:

-

Initiate the temperature program and record the mass of the sample as a function of temperature.

-

-

Data Interpretation:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the point where significant mass loss begins.

-

Biological Interactions and Signaling Pathways

Current scientific literature provides limited information on the specific interactions of Azorubine with cellular signaling pathways relevant to drug development. The majority of research focuses on its toxicological profile as a food additive.

General Toxicological Profile:

-

Genotoxicity: Some studies have investigated the genotoxic potential of Azorubine, with some suggesting possible DNA damage at high concentrations.[19]

-

Pro-inflammatory Effects: There is some evidence to suggest that Azorubine may have pro-inflammatory effects, though the specific molecular pathways have not been elucidated.

-

Metabolism: Like other azo dyes, Azorubine can be metabolized by intestinal microflora, leading to the formation of aromatic amines.[20] The involvement of cytochrome P450 enzymes in its metabolism is also an area of investigation.[20][21][22][23][24]

Signaling Pathways:

Despite targeted searches, no specific studies detailing the interaction of Azorubine with key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, or specific apoptotic pathways were identified. Therefore, no diagrams for these signaling pathways can be provided at this time. Further research is required to understand the molecular mechanisms underlying the observed biological effects of Azorubine and to determine its potential for interaction with drug-related cellular targets.

Conclusion

Azorubine (E122) is a well-characterized synthetic dye with defined physical and chemical properties. Standardized analytical methods, particularly HPLC, are readily available for its accurate quantification. While general toxicological data exists, there is a significant knowledge gap regarding its specific interactions with cellular signaling pathways. This lack of detailed molecular-level understanding currently limits the assessment of its potential relevance in the context of drug development. Further research into the molecular pharmacology and toxicology of Azorubine is warranted to fill this gap.

References

- 1. oecd.org [oecd.org]

- 2. E 122 - Ataman Kimya [atamanchemicals.com]

- 3. High-Quality Red Food Dye E122 Azorubine Carmoisine - Azorubine, Carmoisine | Made-in-China.com [m.made-in-china.com]

- 4. mdpi.com [mdpi.com]

- 5. Azorubin (E122) | CAS 3567-69-9 | LGC Standards [lgcstandards.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. foodsafety.or.kr [foodsafety.or.kr]

- 10. researchgate.net [researchgate.net]

- 11. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. acri.gov.tw [acri.gov.tw]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. govinfo.gov [govinfo.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Azo Rubine in DMSO and Aqueous Solutions

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as Carmoisine, C.I. Food Red 3, and C.I. Acid Red 14) in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. This document includes quantitative solubility data, detailed experimental protocols, and an exploration of the dye's biological activities relevant to research and development.

This compound is a synthetic azo dye widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Its utility in scientific research, from a coloring agent in formulations to a subject of toxicological studies, necessitates a thorough understanding of its solubility.

Solubility Data

This compound's chemical structure, featuring two sulfonate groups, renders it highly soluble in polar solvents, particularly water.[3] Its solubility is a critical parameter for preparing stock solutions, designing experimental assays, and interpreting biological data.

Quantitative Solubility

The following table summarizes the quantitative solubility data for this compound in key solvents. It is crucial to note that the solubility in DMSO can be affected by the presence of moisture; therefore, using fresh, anhydrous DMSO is recommended for preparing stock solutions.[4]

| Solvent | Molar Mass ( g/mol ) | Concentration (mg/mL) | Molarity (mM) | Reference |

| DMSO | 502.43 | 100 | 199.03 | [4] |

| Water | 502.43 | 120 (120 g/L) | ~238.8 | [5][6] |

Qualitative Solubility in Various Solvents

This compound exhibits varying degrees of solubility in other common laboratory solvents. This information is valuable for applications such as chromatography, extraction, and formulation development.

| Solvent | Solubility | Reference |

| Ethanol | Slightly to Moderately Soluble | [1][5][7][8][9] |

| Glycerine | Soluble | [5] |

| Propylene Glycol | Soluble | [5] |

| Acetone | Slightly Soluble | [2][8] |

| Vegetable Oils | Insoluble | [5][9] |

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous media is not static and can be significantly influenced by environmental factors such as pH and temperature.

-

Effect of pH: this compound's stability across various pH levels contributes to its consistent solubility in different conditions.[2][3] However, extreme pH values can alter its solubility characteristics. In strongly acidic solutions (e.g., with hydrochloric acid), the dye remains in solution, presenting a red color.[8] Conversely, in the presence of a thick sodium hydroxide (B78521) solution, it appears as a red-light orange-brown.[8] A study on a 1% aqueous solution of this compound found it to be weakly alkaline (pH 7.14) at 24°C.[10]

-

Effect of Temperature: As temperature increases, the solubility of this compound in aqueous solutions may also increase.[3] The pH of a 1% this compound solution was observed to decrease (become more acidic) from 7.14 to 6.70 as the temperature rose from 24°C to 55°C.[10]

Experimental Protocols

This section details methodologies relevant to the study of this compound's solubility and handling.

Protocol for Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient is a key parameter for assessing the hydrophobicity of a compound, which is inversely related to its aqueous solubility. The following protocol is based on a study that determined the Log P for this compound.[11]

Objective: To determine the distribution of this compound between 1-octanol (B28484) and an aqueous phase, providing an indication of its hydrophobicity.

Materials:

-

This compound

-

1-Octanol (pre-saturated with water)

-

Aqueous solution (e.g., 5 mol L⁻¹ HCl, as used in the reference study)

-

Separatory funnels

-

Spectrophotometer

-

Vortex mixer

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in the desired aqueous phase. Prepare a volume of 1-octanol that has been pre-saturated with the same aqueous phase to ensure thermodynamic equilibrium.

-

Partitioning: In a separatory funnel, combine equal volumes of the this compound aqueous solution and the water-saturated 1-octanol.

-

Equilibration: Vigorously mix the two phases using a vortex mixer for a set period (e.g., 30 minutes) to allow for the distribution of the dye between the two immiscible layers.[11] Allow the phases to separate completely.

-

Analysis: Carefully separate the aqueous and 1-octanol layers. Measure the concentration of this compound in each phase using a spectrophotometer at its maximum absorbance wavelength (λmax is approximately 513-519 nm in water).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value. In 5 mol L⁻¹ HCl, this compound was found to have a Log P value of 1.80 ± 0.02.[11]

Caption: Workflow for Log P Determination.

General Protocol for Preparing a High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for use in biological assays.

Materials:

-

This compound powder (≥95% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mg/mL stock, weigh 10 mg of this compound for every 100 µL of DMSO.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage (up to 1 year), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[4]

Biological Activity and Research Applications

While primarily a colorant, this compound and other azo dyes are not biologically inert. Their interactions with biological systems are an active area of research.

Interaction with Proteins

This compound has been shown to have a moderate biophysical activity when interacting with proteins such as bovine serum albumin (BSA) and collagen.[10] This is a critical consideration in drug development and biological assays, as unintended binding to proteins can affect the compound's availability and activity.

Antimicrobial and Antioxidant Activity

Azo compounds, as a class, have demonstrated a range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects.[13][14][15] this compound specifically has been shown to possess antioxidant activity, which increases with its concentration.[10] The antimicrobial properties of some azo dyes are being explored for potential therapeutic applications.[14]

Use as a Biological Marker

In pharmaceutical formulations, this compound can be used as a marker to aid in the identification and tracking of active ingredients during research and development phases. Its strong color and high water solubility make it an effective visual aid in various dosage forms.

The diagram below illustrates the relationship between this compound's properties and its applications in a research context.

Caption: this compound's Properties and Applications.

References

- 1. CARMOISINE - Ataman Kimya [atamanchemicals.com]

- 2. AZORUBINE - Ataman Kimya [atamanchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. selleckchem.com [selleckchem.com]

- 5. macsenlab.com [macsenlab.com]

- 6. Carmoisine Synthetic Food Dye - High Grade Quality at Best Prices [meghadyes.com]

- 7. chembk.com [chembk.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. C.I. Acid Red 14 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 3567-69-9 CAS | CARMOISINE A | Biological Stains and Dyes | Article No. 02552 [lobachemie.com]

- 13. Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity | MDPI [mdpi.com]

- 14. Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Azo Rubine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of the azo dye, Azo Rubine (also known as Carmoisine or E122). This document details its thermal behavior, decomposition products, and toxicological implications, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.

Introduction to this compound

This compound (C₂₀H₁₂N₂Na₂O₇S₂) is a synthetic red azo dye widely used in the food, pharmaceutical, and cosmetic industries.[1] Its chemical structure, characterized by an azo bond (-N=N-) connecting two naphthalene (B1677914) subunits, is responsible for its color. The thermal stability of this compound is a critical parameter, particularly in applications involving heat treatment. Understanding its decomposition is crucial for assessing the safety and stability of products containing this dye, as the breakdown products can include potentially hazardous aromatic amines.

Thermal Stability and Decomposition Profile

Thermal analysis of this compound reveals a multi-stage decomposition process. The material is thermally stable up to 300 °C.[1][2] The initial weight loss observed up to 200 °C is attributed to the evaporation of absorbed and physically bound water.[1][2]

Above 300 °C, this compound undergoes oxidative decomposition in three main exothermic steps, occurring between 300 °C and 687 °C.[1][2] A final high-temperature oxidation of the sodium-based residues can lead to a mass increase above 815 °C.[2]

Quantitative Thermal Analysis Data

The following table summarizes the key temperature ranges for the thermal decomposition of this compound based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Stage | Temperature Range (°C) | Observation | Analytical Technique |

| 1 | Ambient - 200 | Evaporation of water | TGA/DSC |

| 2 | 200 - 300 | Stable | TGA/DSC |

| 3 | 300 - 687 | Three-step oxidative decomposition (exothermic) | TGA/DSC |

| 4 | > 815 | Oxidation of sodium-based residues | TGA |

Specific peak temperatures and weight loss percentages for each of the three decomposition steps are not consistently reported in the available literature.

Decomposition Products and Pathways

The primary mechanism of thermal degradation for azo dyes is the cleavage of the azo bond, which leads to the formation of aromatic amines. In the case of this compound, studies on its degradation have identified the following products:

-

Naphthionic acid (4-amino-1-naphthalenesulfonic acid)

-

1-naphthalene sulfonic acid-3-amino-4-hydroxyl naphthalene sodium salts

These compounds are formed through the reductive cleavage of the azo linkage.

Generalized Thermal Decomposition Pathway

The thermal decomposition of azo dyes can be generalized as a process initiated by the cleavage of the C-N and N=N bonds, which are the most thermally labile parts of the molecule. This process results in the formation of various volatile fragments and a solid char residue.

Toxicological Implications of Decomposition Products

While this compound itself has not shown evidence of being mutagenic or carcinogenic, the aromatic amines produced during its decomposition are of toxicological concern.[3] The metabolism of azo dyes by human intestinal microbiota, specifically through the action of azoreductase enzymes, can also lead to the formation of these potentially harmful amines.[4][5]

One of the potential degradation products of this compound is a naphthylamine derivative. 2-Naphthylamine is a known human carcinogen (IARC Group 1).[6] Its carcinogenicity is attributed to its metabolic activation in the liver and bladder, leading to the formation of DNA adducts.[6]

Metabolic Activation Signaling Pathway of Carcinogenic Aromatic Amines

The following diagram illustrates the general metabolic activation pathway for carcinogenic aromatic amines, which is relevant for assessing the potential toxicity of this compound's decomposition products. The process involves initial N-oxidation by cytochrome P450 enzymes, followed by further enzymatic reactions that can lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for assessing the thermal stability of this compound.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended.

Sample Preparation:

-

Accurately weigh 3-5 mg of dry, purified this compound powder into a clean alumina (B75360) or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

Experimental Parameters:

-

Atmosphere: Dynamic air or nitrogen purge at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample weight (TGA), its derivative (DTG), and heat flow (DSC) as a function of temperature.

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition and the percentage of weight loss at each stage.

-

DTG Curve: Identify the temperatures of the maximum rates of decomposition (peak temperatures).

-

DSC Curve: Identify endothermic (melting) and exothermic (decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is for the identification of volatile and semi-volatile thermal decomposition products.

Instrumentation: A pyrolyzer directly coupled to a GC-MS system.

Sample Preparation:

-

Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample cup.

Experimental Parameters:

-

Pyrolysis: Rapidly heat the sample to specific temperatures corresponding to the decomposition stages identified by TGA (e.g., 350 °C, 500 °C, 650 °C) in an inert atmosphere (helium or nitrogen).

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient suitable for separating aromatic amines and other expected products (e.g., start at 40-50 °C, hold for a few minutes, then ramp at 10-20 °C/min to 280-300 °C and hold).

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for the expected fragments (e.g., 40-550 amu).

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards if available.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

This protocol is suitable for the analysis of this compound and its degradation products in solution.

Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Subject the solution to the desired degradation conditions (e.g., thermal stress).

-

Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection:

-

DAD: Monitor at multiple wavelengths, including the λmax of this compound and its expected degradation products.

-

MS: Use electrospray ionization (ESI) in both positive and negative ion modes to identify the molecular weights of the parent compound and its metabolites.

-

Data Analysis:

-

Quantify the degradation of this compound by the decrease in its peak area.

-

Identify degradation products by their retention times and mass spectra.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

The thermal stability of this compound is limited, with decomposition commencing at approximately 300 °C. The degradation process is complex and results in the formation of aromatic amines, which may pose toxicological risks. This guide provides a foundational understanding of the thermal behavior of this compound and detailed experimental protocols for its analysis. For drug development professionals and researchers, a thorough evaluation of the thermal stability of this compound and the identification of its degradation products are essential steps in ensuring product safety and quality. Further research is warranted to obtain more precise quantitative data on the thermal decomposition of this compound and to fully characterize the toxicological profiles of its specific degradation products.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxicity of aniline derivatives in various short-term tests [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Biological Mechanism of Azo Rubine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azo Rubine (E122), a synthetic red azo dye, is widely used in the food, pharmaceutical, and cosmetic industries to impart a vibrant red color to products. However, growing concerns over its safety have prompted extensive research into its mechanism of action within biological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, focusing on its metabolism, the induction of oxidative stress, and its genotoxic potential.

Metabolism and Bioactivation: The Genesis of Toxicity

The biological activity of this compound is intrinsically linked to its metabolism. The primary metabolic pathway involves the reductive cleavage of the azo bond (–N=N–), a reaction predominantly carried out by azoreductases produced by the gut microbiota and, to a lesser extent, by hepatic enzymes such as cytochrome P450.[1][2][3][4][5][6] This cleavage results in the formation of aromatic amines, which are often more toxic than the parent dye molecule.[1][7]

The general metabolic pathway can be visualized as follows:

Caption: Metabolic activation of this compound.

Oxidative Stress: A Key Mediator of Cellular Damage

A significant body of evidence points to the induction of oxidative stress as a central mechanism of this compound-induced toxicity.[8][9][10] The aromatic amine metabolites can undergo further biotransformation, leading to the generation of reactive oxygen species (ROS). This imbalance between ROS production and the cell's antioxidant defense system results in oxidative damage to lipids, proteins, and DNA.

Quantitative Data on Oxidative Stress Markers

Studies in animal models have consistently demonstrated the impact of this compound and other azo dyes on key biomarkers of oxidative stress.

| Biomarker | Effect of Azo Dye Exposure | Organ/Tissue | Reference |

| Malondialdehyde (MDA) | Significant Increase | Liver, Brain | [8][9][10] |

| Superoxide Dismutase (SOD) | Significant Decrease | Liver, Brain | [8][9][10] |

| Glutathione (GSH) | Significant Decrease | Liver, Brain | [8][9][10] |

| Catalase (CAT) | Significant Decrease | Liver | [9][10] |

The Nrf2 Signaling Pathway in Response to Azo Dye-Induced Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[11][12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of protective enzymes.

Caption: The Keap1-Nrf2-ARE signaling pathway.

Genotoxicity and Carcinogenicity: The Ultimate Concern

The formation of reactive aromatic amine metabolites raises significant concerns about the genotoxic and carcinogenic potential of this compound.[1][15][16][17] These metabolites can form adducts with DNA, leading to mutations and chromosomal aberrations. While this compound itself has not been consistently shown to be mutagenic in standard assays, its metabolic products have demonstrated genotoxic effects.[15]

The proposed mechanism of genotoxicity involves the metabolic activation of aromatic amines to electrophilic intermediates that can covalently bind to DNA.

Caption: Proposed mechanism of this compound-induced genotoxicity.

Impact on Hepatic Function

The liver is a primary target for this compound toxicity due to its central role in metabolism. Studies have reported significant increases in the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in animals exposed to azo dyes, indicating hepatocellular damage.[9][18][19][20]

Quantitative Data on Liver Function Parameters

| Parameter | Effect of Azo Dye Exposure | Reference |

| Alanine Aminotransferase (ALT) | Significant Increase | [9][18][19][20] |

| Aspartate Aminotransferase (AST) | Significant Increase | [9][18][19][20] |

| Alkaline Phosphatase (ALP) | Significant Increase | [9][18][19][20] |

Experimental Protocols

In Vivo Toxicity Assessment in a Rat Model

This protocol outlines a general procedure for evaluating the toxicity of this compound in a rodent model.

Caption: Experimental workflow for in vivo toxicity assessment.

Detailed Methodology:

-

Animal Model: Male Wistar albino rats (6-8 weeks old) are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

-

Grouping and Dosing: Rats are randomly divided into a control group (receiving the vehicle, e.g., distilled water) and treatment groups receiving different doses of this compound orally via gavage. Doses can be based on the acceptable daily intake (ADI).

-

Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected for biochemical analysis. Organs are excised, weighed, and a portion is used for preparing tissue homogenates for oxidative stress marker analysis, while the rest is fixed in 10% formalin for histopathology.

Measurement of Oxidative Stress Markers

Tissue Homogenate Preparation: A 10% (w/v) homogenate of the liver or other tissues is prepared in ice-cold phosphate (B84403) buffer (pH 7.4). The homogenate is then centrifuged to obtain the post-mitochondrial supernatant for the assays.

-

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS): This method is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic pH to form a pink-colored complex, which is measured spectrophotometrically at 532 nm.[21][22]

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity can be determined by its ability to inhibit the auto-oxidation of pyrogallol (B1678534). The rate of pyrogallol auto-oxidation is measured spectrophotometrically at 420 nm.

-

Reduced Glutathione (GSH) Assay: GSH content is estimated using Ellman's reagent (DTNB), which reacts with the sulfhydryl groups of GSH to produce a yellow-colored complex that is measured at 412 nm.

Assessment of Liver Function

Serum levels of ALT, AST, and ALP are measured using commercially available diagnostic kits according to the manufacturer's instructions. These assays are typically based on enzymatic reactions that produce a colored product, and the absorbance is measured at a specific wavelength.

Conclusion

The mechanism of action of this compound in biological systems is multifaceted, with its metabolism to toxic aromatic amines being the initiating event. These metabolites can induce oxidative stress, leading to cellular damage and contributing to hepatotoxicity and genotoxicity. The activation of the Nrf2 signaling pathway represents a key cellular defense mechanism against these insults. Further research is warranted to fully elucidate the complex interactions of this compound and its metabolites with cellular macromolecules and to establish definitive dose-response relationships for its adverse effects. This knowledge is crucial for regulatory agencies and the industry to ensure the safe use of this and other azo dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Toxicological significance of azo dye metabolism by human intestinal microbiota. | Semantic Scholar [semanticscholar.org]

- 4. Toxicity of Azo Dyes in Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]

- 8. Biochemical Alterations and Motor Dysfunctions in Corpus Striatum of Rats Brain Exposed to Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of food azo dyes tartrazine and carmoisine on biochemical parameters related to renal, hepatic function and oxidative stress biomarkers in young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 12. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 13. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 14. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 18. clinmedjournals.org [clinmedjournals.org]

- 19. clinmedjournals.org [clinmedjournals.org]

- 20. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Genotoxicity of Azo Rubine in Cell Cultures: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo Rubine, also known as Carmoisine or E122, is a synthetic azo dye extensively used in the food, pharmaceutical, and cosmetic industries to impart a red color.[1] Due to its widespread human exposure, a thorough evaluation of its potential genotoxicity is of paramount importance for regulatory and safety assessments. This technical guide provides a comprehensive overview of the genotoxicity assessment of this compound in cell cultures, detailing experimental protocols for key assays, presenting available quantitative data, and exploring the potential involvement of DNA damage signaling pathways.

Data Presentation: Quantitative Genotoxicity Data for this compound

The following tables summarize the quantitative data from in vitro genotoxicity studies of this compound (Carmoisine) in human peripheral lymphocytes.

Table 1: Chromosomal Aberration (CA) Assay with this compound in Human Peripheral Lymphocytes

| Treatment Duration | Concentration (µg/mL) | Number of Cells Analyzed | Number of Aberrant Cells (Excluding Gaps) | % Aberrant Cells (± SD) |

| 24 Hours | Control | 200 | 3 | 1.50 ± 0.71 |

| 37.5 | 200 | 4 | 2.00 ± 1.41 | |

| 75 | 200 | 5 | 2.50 ± 0.71 | |

| 150 | 200 | 7 | 3.50 ± 0.71 | |

| 300 | 200 | 14 | 7.00 ± 1.41 | |

| 48 Hours | Control | 200 | 4 | 2.00 ± 1.41 |

| 37.5 | 200 | 5 | 2.50 ± 0.71 | |

| 75 | 200 | 7 | 3.50 ± 0.71 | |

| 150 | 200 | 9 | 4.50 ± 0.71 | |

| 300 | 200 | 18 | 9.00 ± 1.41 | |

| *Statistically significant increase compared to the control (p < 0.05). Data sourced from Kara et al. (2025).[2] |

Table 2: Sister Chromatid Exchange (SCE) Assay with this compound in Human Peripheral Lymphocytes

| Treatment Duration | Concentration (µg/mL) | Number of Metaphases Analyzed | Total SCEs | SCEs per Cell (± SD) |

| 24 Hours | Control | 50 | 285 | 5.70 ± 1.15 |

| 37.5 | 50 | 310 | 6.20 ± 1.30 | |

| 75 | 50 | 345 | 6.90 ± 1.45 | |

| 150 | 50 | 390 | 7.80 ± 1.63 | |

| 300 | 50 | 510 | 10.20 ± 2.14 | |

| 48 Hours | Control | 50 | 295 | 5.90 ± 1.18 |

| 37.5 | 50 | 325 | 6.50 ± 1.30 | |

| 75 | 50 | 370 | 7.40 ± 1.56 | |

| 150 | 50 | 425 | 8.50 ± 1.79 | |

| 300 | 50 | 585 | 11.70 ± 2.46 | |

| *Statistically significant increase compared to the control (p < 0.05). Data sourced from Kara et al. (2025).[2] |

Table 3: Summary of Comet and Micronucleus Assay Findings for this compound in Human Peripheral Lymphocytes

| Assay | Concentration Range (µg/mL) | Key Findings |

| Comet Assay | 37.5 - 300 | Increased tail length observed only at the highest concentration (300 µg/mL). |

| Micronucleus (MN) Assay | 37.5 - 300 | No significant effect on micronucleus frequency at any tested concentration. |

| Data sourced from Kara et al. (2025).[2] |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on established methods and can be adapted for the assessment of this compound in various cell cultures.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose (B213101)

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

This compound stock solution

-

Cultured cells (e.g., human peripheral lymphocytes, HepG2)

Procedure:

-

Cell Culture and Treatment: Culture the chosen cell line to approximately 80-90% confluency. Expose the cells to various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., H2O2).

-

Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.

-

Cell Encapsulation: Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMP agarose at a 1:10 (v/v) ratio at 37°C.

-

Gel Solidification: Pipette the cell-agarose mixture onto the pre-coated slides, cover with a coverslip, and allow to solidify on a cold flat surface for 10-15 minutes.

-

Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Staining and Visualization: Stain the slides with a suitable DNA fluorochrome and visualize using a fluorescence microscope.

-

Scoring: Analyze at least 50-100 randomly selected comets per sample. Quantify DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment using appropriate image analysis software.

Micronucleus (MN) Test

The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

Materials:

-

Cultured cells (e.g., human peripheral lymphocytes, L5178Y)

-

Cell culture medium and supplements

-

This compound stock solution

-

Cytochalasin B (for cytokinesis-block method)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa, DAPI)

-

Microscope slides

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and expose them to a range of this compound concentrations, along with negative and positive controls.

-

Cytokinesis Block (Optional but Recommended): For the cytokinesis-block method, add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells. The timing of addition and concentration will depend on the cell cycle length of the chosen cell line.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

-

Fixation: Centrifuge the cells and resuspend the pellet in a fresh, cold fixative. Repeat the fixation step two to three times.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Under a microscope, score at least 1000-2000 binucleated cells (for the cytokinesis-block method) per concentration for the presence of micronuclei. The criteria for identifying micronuclei should be strictly followed (i.e., smaller than one-third of the main nucleus, non-refractile, and clearly separated from the main nucleus).

Chromosomal Aberration (CA) Assay

The chromosomal aberration assay evaluates the ability of a substance to induce structural changes in chromosomes.

Materials:

-

Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral lymphocytes)

-

Cell culture medium and supplements

-

This compound stock solution

-

Mitotic arresting agent (e.g., colcemid, colchicine)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa)

-

Microscope slides

Procedure:

-

Cell Culture and Treatment: Culture cells and expose them to various concentrations of this compound for a defined period (e.g., short-term treatment of 3-6 hours with and without metabolic activation, and long-term treatment of ~24 hours without metabolic activation).

-

Mitotic Arrest: Add a mitotic arresting agent to the cultures for the last 2-3 hours of the culture period to accumulate cells in the metaphase stage of mitosis.

-

Harvesting: Harvest the cells.

-

Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm and facilitate chromosome spreading.

-

Fixation: Fix the cells with a freshly prepared fixative. Repeat the fixation step multiple times.

-

Slide Preparation: Drop the cell suspension onto clean, cold, wet slides and allow them to air dry.

-

Staining: Stain the slides with Giemsa or another suitable chromosome stain.

-

Scoring: Analyze at least 100-200 well-spread metaphases per concentration under a microscope. Score for different types of structural aberrations, including chromatid- and chromosome-type gaps, breaks, and exchanges.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow diagrams for the Comet, Micronucleus, and Chromosomal Aberration assays.

Signaling Pathway Diagrams

Note: Direct evidence for the activation of the following pathways by this compound is currently lacking in the scientific literature. These diagrams illustrate the general mechanism of these pathways in response to DNA damage, which provides a framework for potential mechanisms of this compound's genotoxicity.

Caption: Generalized DNA damage response pathway involving ATM/ATR and p53.

Discussion and Future Directions

The available data indicates that this compound exhibits genotoxic potential in human peripheral lymphocytes at high concentrations, as evidenced by the induction of chromosomal aberrations and sister chromatid exchanges.[2] The positive result in the Comet assay at the highest concentration further suggests the induction of DNA strand breaks.[2] However, the lack of a significant increase in micronuclei frequency suggests that this compound may not be a potent inducer of whole chromosome loss or lagging.

A significant gap in the current understanding is the precise molecular mechanism by which this compound induces DNA damage. While the general DNA damage response pathways involving ATM/ATR and p53 are well-established for many genotoxic agents, their specific activation in response to this compound has not been elucidated. Future research should focus on:

-

Investigating ATM/ATR Activation: Studies using techniques such as Western blotting to detect the phosphorylation of ATM, ATR, and their downstream targets (e.g., CHK1, CHK2) following this compound exposure would provide direct evidence of their involvement.

-

Elucidating the p53 Response: Examining the stabilization and phosphorylation of p53, as well as the expression of its target genes (e.g., p21, BAX), would clarify the role of this critical tumor suppressor in the cellular response to this compound-induced damage.

-

Expanding Cell Line Studies: Assessing the genotoxicity of this compound in a broader range of human cell lines, including metabolically competent cells like HepG2, would provide a more comprehensive understanding of its potential risks.

-

Dose-Response Characterization: Further quantitative analysis of the Comet assay, including measurements of percent DNA in the tail and tail moment across a range of concentrations, would provide more detailed dose-response information.

By addressing these research questions, a more complete and mechanistically informed assessment of the genotoxic risk associated with this compound exposure can be achieved, aiding in the development of evidence-based safety guidelines.

References

Probing the Molecular Interactions of Azo Rubine with Serum Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding interaction between Azo Rubine, a widely used azo dye, and serum albumins, the primary transport proteins in the circulatory system. Understanding this interaction is of paramount importance in the fields of toxicology, pharmacology, and drug development, as it sheds light on the biodistribution, bioavailability, and potential adverse effects of this and similar compounds. This document synthesizes findings from multiple spectroscopic and computational studies to offer a detailed overview of the binding mechanism, thermodynamics, and structural consequences of this interaction.

Core Interaction Analysis: Binding and Quenching

The binding of this compound to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a spontaneous process primarily driven by hydrophobic interactions and hydrogen bonding.[1][2][3] This interaction leads to the formation of an this compound-albumin complex. One of the key methodologies to study this binding is fluorescence quenching, where the intrinsic fluorescence of tryptophan residues in the protein is diminished upon the addition of the dye.[1][4][5]

Studies have shown that this quenching can occur through two primary mechanisms:

-

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the dye and the protein.[2][6][7]

-

Dynamic Quenching: This results from transient collisions between the dye and the excited-state fluorophore of the protein.[1][3]

In the case of this compound and similar azo dyes, the quenching mechanism is often identified as static, indicating a stable complex formation.[2][6]

Quantitative Insights into the Binding Affinity

Spectroscopic titration experiments have been employed to determine the key quantitative parameters that define the this compound-serum albumin interaction. These parameters provide a deeper understanding of the stability and stoichiometry of the complex.

| Parameter | Description | Typical Values for Azo Dye-Albumin Interaction | References |

| Binding Constant (Ka) | Measures the affinity between the dye and the protein. Higher values indicate stronger binding. | 104 to 106 M-1 | [2][4][6][8] |

| Number of Binding Sites (n) | Indicates the stoichiometry of the binding, i.e., how many dye molecules bind to one protein molecule. | Approximately 1 |

Thermodynamic Profile of the Interaction

Isothermal titration calorimetry (ITC) and temperature-dependent fluorescence quenching studies have been instrumental in elucidating the thermodynamic driving forces behind the this compound-albumin interaction. The thermodynamic parameters reveal the nature of the forces involved in the complex formation.

| Thermodynamic Parameter | Symbol | Indication | Typical Findings for Azo Dye-Albumin Interaction | References |

| Gibbs Free Energy Change | ΔG° | Spontaneity of the binding process. A negative value indicates a spontaneous interaction. | Negative, confirming a spontaneous binding process. | [2] |

| Enthalpy Change | ΔH° | The nature of the interaction forces. Negative values suggest hydrogen bonding and van der Waals forces, while positive values indicate hydrophobic interactions. | Can be negative or positive, often indicating a combination of forces. For some azo dyes, a negative ΔH° suggests the predominance of hydrogen bonds and van der Waals forces. For others, a positive value points to hydrophobic interactions being the main driver. | [2][6][9] |

| Entropy Change | ΔS° | The change in randomness of the system upon binding. Positive values are often associated with hydrophobic interactions due to the release of ordered water molecules. | Often positive, suggesting that hydrophobic interactions play a significant role in stabilizing the complex. | [2][6][9] |

Experimental Protocols: A Closer Look

A variety of biophysical and biochemical techniques are employed to characterize the interaction between this compound and serum albumin. Each method provides distinct yet complementary insights into the binding process.[10]

Fluorescence Spectroscopy

This is a primary technique used to study dye-protein interactions due to its high sensitivity.[11]

-

Principle: The intrinsic fluorescence of tryptophan and tyrosine residues in serum albumin is monitored. The quenching of this fluorescence upon the addition of this compound is used to determine binding parameters.[5][12][13]

-

Methodology:

-

A solution of serum albumin with a known concentration is prepared in a suitable buffer (e.g., phosphate (B84403) buffer at physiological pH).

-

The fluorescence emission spectrum of the protein is recorded, typically with an excitation wavelength of around 280 nm or 295 nm to selectively excite tryptophan residues.[5]

-

Aliquots of a concentrated this compound solution are incrementally added to the protein solution.

-

After each addition, the fluorescence emission spectrum is recorded.

-

The decrease in fluorescence intensity is then analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.[7]

-

UV-Visible Absorption Spectroscopy

This technique is used to detect the formation of the this compound-albumin complex and to infer structural changes in the protein.

-

Principle: Changes in the absorption spectra of the dye and the protein upon interaction can indicate complex formation and conformational alterations.

-

Methodology:

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for investigating changes in the secondary and tertiary structure of proteins upon ligand binding.

-

Principle: It measures the differential absorption of left and right-handed circularly polarized light. Changes in the CD spectrum of serum albumin in the presence of this compound indicate conformational changes.[16]

-

Methodology:

-

The CD spectrum of a native serum albumin solution is recorded in the far-UV region (for secondary structure) and near-UV region (for tertiary structure).

-

This compound is added to the protein solution, and the CD spectrum is recorded again.

-

Alterations in the spectral features, such as the positions and magnitudes of the peaks, are analyzed to quantify changes in the protein's helical content and overall conformation.

-

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for directly measuring the thermodynamic parameters of binding interactions.[17]

-

Principle: It directly measures the heat released or absorbed during a binding event.

-

Methodology:

-

A solution of serum albumin is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into a syringe.

-

The dye solution is injected in small, precise aliquots into the protein solution.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to determine the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.

-

Molecular Docking

This computational technique provides insights into the probable binding location and the specific molecular interactions between the dye and the protein.

-

Principle: It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Methodology:

-

The 3D structures of serum albumin (obtained from the Protein Data Bank) and this compound are used as inputs.[18][19]

-

A docking program is used to explore possible binding poses of the dye within the binding sites of the protein.

-

The poses are scored based on their binding energy, and the most favorable binding mode is identified.

-

This allows for the visualization of interactions such as hydrogen bonds and hydrophobic contacts. Molecular docking studies often suggest that azo dyes bind to the sub-domain IIA or IIIA of HSA.[1][20][21]

-

Visualizing the Process and Pathways

To better illustrate the experimental workflow and the conceptual understanding of the this compound-protein interaction, the following diagrams are provided.

Implications for Drug Development and Toxicology

The study of this compound's interaction with serum albumin provides a valuable model for understanding how small molecules, including drugs and toxins, are transported and distributed in the body. The binding of a substance to serum albumin can significantly affect its pharmacokinetic and pharmacodynamic properties.[11] For instance, strong binding can increase the half-life of a drug but may also reduce its immediate availability at the target site. Conversely, displacement of a bound drug by another substance can lead to a sudden increase in its free concentration, potentially causing toxicity. Therefore, the methodologies and findings presented in this guide are crucial for the preclinical assessment of drug candidates and for evaluating the systemic effects of food additives and environmental contaminants.

References

- 1. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin [mdpi.com]

- 5. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calorimetric and spectroscopic detection of the interaction between a diazo dye and human serum albumin - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Fluorescence quenching studies on binding fluoreno-9-spiro-oxazolidinedione to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding thermodynamics of synthetic dye Allura Red with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rroij.com [rroij.com]

- 12. Spectroscopic Methods for the Determination of Protein Interactions | Scilit [scilit.com]

- 13. Fluorescence-quenching studies of the binding of bilirubin to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectroscopic studies of the binding of bilirubin by ligandin and aminoazo-dye-binding protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectroscopic studies of the binding of bilirubin by ligandin and aminoazo-dye-binding protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding of Reactive Brilliant Red to Human Serum Albumin: Insights into the Molecular Toxicity of Sulfonic Azo Dyes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 18. ptfarm.pl [ptfarm.pl]

- 19. Molecular modelling studies unveil potential binding sites on human serum albumin for selected experimental and in silico COVID-19 drug candidate molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Carcinogenicity Studies of Sulphonated Mono Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the carcinogenicity of sulphonated mono azo dyes. It delves into the metabolic pathways, experimental methodologies used for assessment, and quantitative data from key toxicological studies. This document is intended to serve as a resource for professionals involved in the research, development, and safety assessment of products containing these dyes.

Introduction to Sulphonated Mono Azo Dyes and Carcinogenicity Concerns

Sulphonated mono azo dyes are a class of synthetic organic colorants characterized by a single azo bond (-N=N-) and one or more sulphonic acid (-SO₃H) groups. Their high water solubility and vibrant colors have led to their widespread use in the food, pharmaceutical, and cosmetic industries. Prominent examples include Amaranth (B1665344) (E123), Ponceau 4R (E124), Sunset Yellow FCF (E110), and Tartrazine (E102).[1]

The primary toxicological concern associated with these dyes is their potential carcinogenicity, which is intrinsically linked to their metabolism.[2] The azo bond can be reductively cleaved by microbial azoreductases in the gut, leading to the formation of aromatic amines.[3] Some of these aromatic amines are known or suspected carcinogens.[4] Upon absorption, these amines can undergo metabolic activation, primarily in the liver, to reactive electrophilic intermediates that can bind to DNA, forming DNA adducts.[5] This process can induce mutations and initiate the process of carcinogenesis.[6] The presence of sulphonic acid groups generally reduces the lipophilicity of the parent dye and its metabolites, which can influence their absorption, distribution, metabolism, and excretion, thereby modulating their toxic potential.[7]

Metabolic Pathways and Mechanisms of Carcinogenicity

The carcinogenicity of sulphonated mono azo dyes is not typically caused by the parent compound itself but rather by its metabolic byproducts. The key metabolic steps are outlined below.

Azo Bond Reduction

The initial and most critical step in the metabolic activation of these dyes is the reductive cleavage of the azo bond. This is primarily carried out by azoreductases produced by the intestinal microflora.[3] This reaction breaks the dye molecule into two or more aromatic amines. For example, Tartrazine is metabolized to sulfanilic acid and aminopyrazolone.[8]

Absorption and Systemic Distribution

The resulting aromatic amines can be absorbed from the gastrointestinal tract into the bloodstream. Their physicochemical properties, such as size, charge, and lipophilicity, will determine the extent of absorption and subsequent distribution to various tissues, including the liver, which is the primary site of further metabolism.

Hepatic Metabolism and Activation